4-(2-Formylphenyl)-3-hydroxybenzoic acid
Description
4-(2-Formylphenyl)-3-hydroxybenzoic acid (CAS: 205871-49-4) is a benzoic acid derivative with a molecular formula of C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . Its structure features a hydroxyl (-OH) group at the 3-position and a 2-formylphenyl substituent at the 4-position of the benzoic acid backbone. The formyl group (-CHO) and hydroxyl group confer unique physicochemical properties, influencing solubility, acidity, and biological interactions. This compound is primarily used in research as a synthetic intermediate or pharmacophore in drug design .
Properties
IUPAC Name |
4-(2-formylphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-10-3-1-2-4-11(10)12-6-5-9(14(17)18)7-13(12)16/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRZOAQPMZLHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688838 | |
| Record name | 2'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-52-5 | |
| Record name | 2'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild conditions .
Industrial Production Methods
In an industrial setting, the production of 4-(2-Formylphenyl)-3-hydroxybenzoic acid may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Formylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 4-(2-Carboxyphenyl)-3-hydroxybenzoic acid.
Reduction: 4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Formylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 4-(2-Formylphenyl)-3-hydroxybenzoic acid but differ in substituent type, position, or aromatic system:
4-Formyl-3-hydroxybenzoic Acid
- Molecular Formula : C₈H₆O₄
- Molecular Weight : 166.13 g/mol
- Substituents : 3-OH, 4-CHO
- Key Differences : Lacks the phenyl ring attached to the formyl group.
- Applications : Used as an intermediate in synthesizing CDK2 inhibitors via reductive amination .
4-(4-Carboxyphenyl)-3-hydroxybenzoic Acid
- Molecular Formula : C₁₄H₁₀O₅
- Molecular Weight : 258.23 g/mol
- Substituents : 3-OH, 4-(4-carboxyphenyl)
- Key Differences : Replaces the formyl group with a carboxyl (-COOH) group at the para position of the phenyl ring.
- Properties : Predicted pKa ~3.95 and higher hydrophilicity due to the carboxyl group .
3-Hydroxybenzoic Acid
- Molecular Formula : C₇H₆O₃
- Molecular Weight : 138.12 g/mol
- Substituents : 3-OH
- Key Differences : Simpler structure lacking the formylphenyl group.
- Biological Activity : Biologically inactive in salicylic acid (SA)-binding assays, unlike SA .
4-(2-Formylphenyl)picolinic Acid
Physicochemical Properties
Substituent position and type significantly influence properties such as solubility, acidity, and hydrophobicity:
*Estimated based on structural analogs.
- Hydrophobicity : The formyl group in 4-(2-Formylphenyl)-3-hydroxybenzoic acid increases hydrophobicity compared to hydroxyl or carboxyl-substituted analogs, affecting membrane penetration .
- Acidity : The hydroxyl group at the 3-position contributes to acidity, but electron-withdrawing substituents (e.g., formyl) lower pKa compared to 3-hydroxybenzoic acid.
Enzyme Inhibition
- 4-(2-Formylphenyl)-3-hydroxybenzoic Acid: Potential use in enzyme inhibition due to the formyl group's ability to form Schiff bases with lysine residues. Analogous derivatives target arginine binding sites in CDK2 inhibitors .
- 4-Formyl-3-hydroxybenzoic Acid: Key intermediate in peptidomimetics for non-ATP competitive CDK2 inhibitors .
- 3-Hydroxybenzoic Acid : Lacks bioactivity in SA-mediated plant defense pathways .
Membrane Separation
- Substituent position impacts ultrafiltration efficiency. For example, 3-hydroxybenzoic acid shows lower penetration rates through polyamide membranes than 4-hydroxybenzoic acid due to steric and electronic effects .
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